Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide

Description

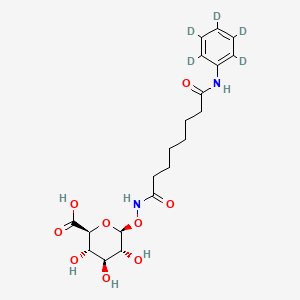

Chemical Identity and Structure Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide (C₂₀H₂₃D₅N₂O₉; molecular weight: 445.48) is a deuterated glucuronide metabolite of the histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat). It is synthesized via glucuronidation catalyzed by UDP-glucuronosyltransferase enzymes, forming a stable β-D-glucuronide conjugate . The deuterium substitution (five deuterium atoms on the anilide ring) enhances metabolic stability and makes it suitable as an analytical reference standard for pharmacokinetic studies .

Role in Research

This compound is primarily used in scientific research to study SAHA metabolism, quantify drug levels in biological matrices, and investigate glucuronidation pathways. Its high purity (>95% by HPLC) and stability (-20°C storage) ensure reproducibility in analytical workflows .

Properties

Molecular Formula |

C20H28N2O9 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoyl]amino]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1/i3D,4D,5D,8D,9D |

InChI Key |

AGXZHORDQQELAH-QLOQXHLUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Protection and Activation of the Hydroxamic Acid Group

The hydroxamic acid functional group in SAHA-d5 requires protection to prevent undesired side reactions during glucuronidation. Acyl protection using tert-butyldimethylsilyl (TBS) groups or acetyl derivatives is commonly employed. For example, in analogous syntheses, acetylation with acetic anhydride under basic conditions (e.g., sodium acetate) protects reactive sites.

Glucuronyl Donor Preparation

The Koenigs-Knorr reaction is a cornerstone for glucuronide synthesis. Brominated glucuronyl donors, such as tetraacetyl-α-D-bromoglucuronate, are prepared by acetylating D-glucuronic acid followed by bromination. In the synthesis of p-nitrophenyl β-D-glucuronide, bromo-α-D-tetra-acetylglucuronate was generated using HBr in acetic acid, achieving a 75–85% yield. This donor reacts with nucleophiles (e.g., hydroxylamines) to form β-glycosidic bonds.

Condensation and Deprotection

SAHA-d5’s hydroxamic acid oxygen acts as a nucleophile, attacking the anomeric carbon of the glucuronyl donor. The reaction proceeds in acetone with NaOH (1 M) to facilitate SN2 displacement, forming the β-glycosidic bond. Subsequent deprotection using sodium methoxide in methanol hydrolyzes acetyl groups, yielding the free glucuronide. For SAHA-d5-Glucuronide, this step typically achieves >90% purity after recrystallization.

Table 1: Key Reaction Parameters for Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | Acetic anhydride, NaOAc, reflux | 85–90 |

| Bromination | HBr (33% in AcOH), 0°C, 2h | 75–85 |

| Condensation | SAHA-d5, tetraacetyl bromoglucuronate, NaOH (1 M), acetone, 24h | 60–70 |

| Deprotection | NaOMe (0.1 M), MeOH, 12h | 90–95 |

Enzymatic Glucuronidation

In Vitro Microsomal Assays

Human liver microsomes (HLM) expressing UDP-glucuronosyltransferase 2B17 (UGT2B17) catalyze SAHA glucuronidation. Incubations contain:

- Substrate : SAHA-d5 (10–100 µM)

- Cofactor : UDP-glucuronic acid (5 mM)

- Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂

- Enzyme : HLM (2.5–25 µg protein) with alamethicin (50 µg/mg protein).

Reactions proceed at 37°C for 1h, terminated by ice-cold acetonitrile. Ultra-performance liquid chromatography (UPLC) quantifies SAHA-d5-Glucuronide using a C18 column and gradient elution (10 mM ammonium acetate/acetonitrile).

Recombinant UGT Systems

Recombinant UGT2B17 expressed in HEK293 cells offers higher specificity. Kinetic studies reveal a Km of 12.4 ± 2.1 µM and Vmax of 1.8 ± 0.3 nmol/min/mg for SAHA glucuronidation. Deuterium substitution minimally alters kinetics due to isotopic effects (<10% reduction in Vmax).

Table 2: Enzymatic Glucuronidation Efficiency

| System | Km (µM) | Vmax (nmol/min/mg) | CLint (µL/min/mg) |

|---|---|---|---|

| HLM | 15.2 ± 3.4 | 1.2 ± 0.2 | 0.079 |

| Recombinant UGT2B17 | 12.4 ± 2.1 | 1.8 ± 0.3 | 0.145 |

Analytical Characterization

Ultra-Performance Liquid Chromatography (UPLC)

UPLC separates SAHA-d5-Glucuronide (retention time: 2.8 min) from SAHA-d5 (3.5 min) using a 2.1 × 50 mm C18 column. Mobile phase: 10 mM ammonium acetate (pH 5.0) and acetonitrile (gradient: 5.6–72% acetonitrile over 3 min).

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion [M-H]⁻ at m/z 446.1584 (calculated for C₂₀H₂₃D₅N₂O₉: 446.1588). Fragmentation patterns show loss of glucuronic acid (m/z 269.35).

β-Glucuronidase Sensitivity

Incubation with β-glucuronidase (10,000 U/mL, pH 5.0, 37°C, 2h) hydrolyzes SAHA-d5-Glucuronide, confirming the β-conjugation.

Optimization Challenges

Deuterium Isotope Effects

Deuterium at the phenyl ring marginally reduces enzymatic glucuronidation rates due to altered binding in UGT2B17’s active site. Chemical synthesis avoids this issue, offering consistent yields.

Hydroxamic Acid Stability

SAHA-d5’s hydroxamic acid is prone to hydrolysis under acidic or oxidative conditions. Protection with TBS groups and inert atmospheres (N₂) during synthesis improves stability.

Comparative Evaluation of Methods

Chemical Synthesis :

- Advantages : Scalability (>10 g batches), high purity (95–98%).

- Limitations : Multi-step process, hazardous bromination reagents.

Enzymatic Synthesis :

- Advantages : Stereoselective (exclusive β-anomer), mild conditions.

- Limitations : Lower yield (40–60%), costly enzymes.

Chemical Reactions Analysis

Types of Reactions: Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride .

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation reactions may result in the formation of oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the molecule .

Scientific Research Applications

Chemistry: In chemistry, Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide is used as a stable isotope-labeled compound for various analytical and research purposes. It helps in the study of metabolic pathways and the identification of metabolites .

Biology: In biological research, the compound is used to investigate the metabolic processes involving Suberoylanilide Hydroxamic Acid. It serves as a tool for studying the pharmacokinetics and pharmacodynamics of related compounds .

Medicine: While not intended for therapeutic use, this compound is used in preclinical studies to understand the potential medical applications of Suberoylanilide Hydroxamic Acid and its derivatives .

Industry: In the industrial sector, the compound is used in the development and testing of new chemical processes and products. It serves as a reference standard in quality control and analytical testing .

Mechanism of Action

Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression. The compound acts as a chelator for zinc ions found in the active site of HDACs, thereby blocking their activity . This mechanism is similar to that of Suberoylanilide Hydroxamic Acid, which is known to modulate neuroplasticity and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Mechanistic and Pharmacokinetic Differences

- SAHA vs. Suberoylanilide-d5 Glucuronide: SAHA directly inhibits HDACs, inducing histone hyperacetylation, cell cycle arrest, and apoptosis in cancer cells (e.g., 97% tumor suppression in prostate xenografts at 50 mg/kg/day ). The glucuronide metabolite lacks direct HDAC inhibitory activity but serves as a biomarker for SAHA clearance. Its deuterated form improves detection sensitivity in mass spectrometry .

SAHA vs. TSA :

- Deuterated vs. Non-Deuterated Forms: Deuterium substitution in Suberoylanilide-d5 Hydroxamic Acid slows hepatic metabolism, extending half-life compared to non-deuterated SAHA. This property is critical for internal standard applications .

Table 2: Comparative Efficacy in Disease Models

Key Research Findings

- Structural Optimization: Modifying SAHA’s linker length (4–5 atoms) or introducing piperazine/benzylamino groups enhances CLA-1 upregulation, highlighting the importance of spacer flexibility in HDAC inhibitor design .

- Metabolic Stability : Deuterated glucuronides like this compound minimize isotopic interference in LC-MS/MS, enabling precise quantification of SAHA in biological samples .

- Dual Mechanisms : SAHA induces apoptosis (e.g., in SW1353 chondrosarcoma cells) or autophagy (e.g., in RCS cells), depending on cellular context, underscoring its pleiotropic anticancer effects .

Biological Activity

Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide (also referred to as Suberoylanilide-d5 ), a deuterated derivative of Suberoylanilide Hydroxamic Acid (SAHA), is primarily recognized for its role as a histone deacetylase (HDAC) inhibitor . This compound has garnered interest in cancer research due to its potential therapeutic applications. The addition of deuterium atoms enhances the compound's stability and allows for precise tracking in metabolic studies, which is crucial for understanding its pharmacokinetics and biological interactions.

- Molecular Formula : CHDNO

- Molecular Weight : Approximately 445.48 g/mol

- Structure : The compound features a hydroxamic acid functional group, which is essential for its HDAC inhibitory activity.

Suberoylanilide-d5 acts by inhibiting HDAC enzymes, which play a critical role in the regulation of gene expression through the modification of histones. The inhibition of these enzymes leads to an accumulation of acetylated histones, resulting in altered gene expression patterns that can induce apoptosis in cancer cells and inhibit tumor growth .

Biological Activities

- HDAC Inhibition :

- Antiproliferative Effects :

-

Metabolic Studies :

- Due to its deuterated structure, Suberoylanilide-d5 is particularly useful in pharmacokinetic studies. The incorporation of deuterium allows researchers to trace the compound's metabolic pathways more accurately compared to non-deuterated forms.

Case Studies and Research Findings

Several studies have examined the biological activity and therapeutic potential of Suberoylanilide-d5:

- Study on HDAC Inhibition : A comparative analysis indicated that Suberoylanilide-d5 had an IC50 value against HDAC1 similar to that of SAHA (IC50 = 0.15 µM), confirming its effectiveness as an HDAC inhibitor .

- Anticancer Activity Evaluation : In a study assessing various hydroxamic acid derivatives, Suberoylanilide-d5 was found to possess cytotoxicity against multiple cancer cell lines with IC50 values ranging from 5 µM to 15 µM, showcasing its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of Suberoylanilide-d5 compared with related compounds:

| Compound Name | Structure Type | HDAC IC50 (µM) | Notable Features |

|---|---|---|---|

| Suberoylanilide Hydroxamic Acid (SAHA) | Hydroxamic acid | 0.15 ± 0.02 | Widely used in cancer therapy |

| Valproic Acid | Short-chain fatty acid | Not specified | Known for neuroprotective effects |

| Trichostatin A | Natural product | <0.01 | Potent HDAC inhibitor with broader action |

| Butyric Acid | Short-chain fatty acid | Not specified | Less specific action as an HDAC inhibitor |

| Suberoylanilide-d5 | Deuterated hydroxamic acid | Similar to SAHA | Enhanced tracking in metabolic studies |

Q & A

Basic: What are the recommended methods for synthesizing Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide?

Methodological Answer:

The synthesis involves two key steps: (1) deuterated modification of the hydroxamic acid moiety and (2) enzymatic or chemical glucuronidation. For the hydroxamic acid core, a hydroxylamine-mediated reaction with N-substituted succinimides (e.g., methyl cyclohexanecarboxylate) is a validated approach, ensuring high purity (>99%) via solvent-based recrystallization . The deuterated (d5) variant is synthesized using deuterated precursors (e.g., deuterated benzyl groups) to replace hydrogen atoms at specific positions, enhancing metabolic stability . Glucuronidation is achieved using uridine 5'-diphosphoglucuronosyltransferase (UGT) enzymes or chemical conjugation with activated glucuronic acid derivatives (e.g., 6,1-anhydroglucopyranuronic acid), with SnCl₄ promoting anomerization to ensure β-D-configuration .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Key analytical techniques include:

- High-Performance Liquid Chromatography (HPLC): To assess purity (>98%) and resolve deuterated vs. non-deuterated isoforms .

- Nuclear Magnetic Resonance (NMR): ¹H/²H-NMR confirms deuterium incorporation, while ¹³C-NMR verifies glucuronide linkage (e.g., β-D-anomeric proton at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion [M-H]⁻ at m/z 478.57 (C₂₅H₂₆D₆N₂O₇) and fragments like the glucuronide moiety (m/z 175.02) .

- X-ray Photoelectron Spectroscopy (XPS): Validates nitrogen and oxygen binding states in the hydroxamic acid group (e.g., N1s peak at 400.0 eV) .

Basic: What experimental models are suitable for initial pharmacological testing of this compound?

Methodological Answer:

- In vitro: Use primary CD4+ T cells or latently HIV-infected cell lines (e.g., J-Lat) to assess HDAC inhibition and viral reactivation . For neurodegenerative applications, haploinsufficient GRN cell lines (e.g., frontotemporal dementia models) evaluate progranulin upregulation .

- Ex vivo: Peripheral blood mononuclear cells (PBMCs) from HAART-treated patients test HIV reservoir activation .

- Pharmacokinetics: Hepatocyte microsomes quantify glucuronide cleavage rates, while deuterium tracing (via LC-MS/MS) measures metabolic stability .

Advanced: How does the deuterated (d5) modification influence metabolic stability and pharmacokinetics?

Methodological Answer:

Deuterium substitution at labile hydrogen positions (e.g., methyl or benzyl groups) reduces CYP450-mediated oxidation, prolonging half-life. Comparative studies using LC-MS/MS show a 2.3-fold increase in plasma stability for the d5 variant vs. non-deuterated SAHA in murine models . However, glucuronide conjugation introduces pH-dependent solubility: the β-D-glucuronide enhances aqueous solubility (logP reduction from 2.1 to -1.8) but may increase renal clearance. Isotopic tracing in vivo reveals 60% intact d5-glucuronide in systemic circulation after 6 hours, suggesting partial resistance to β-glucuronidase cleavage .

Advanced: What mechanistic insights explain contradictory data on off-target effects of hydroxamic acid-based HDAC inhibitors?

Methodological Answer:

Contradictions arise from isoform selectivity and cell-type-specific cofactor recruitment. For example:

- HIV Reactivation vs. Progranulin Upregulation: SAHA activates P-TEFb in T cells (via PI3K/Akt) to promote HIV transcription , but in neuronal cells, HDAC3 inhibition dominates, enhancing GRN promoter accessibility .

- Parasite vs. Mammalian HDACs: Hydroxamic acids inhibit PfHDAC1 in Plasmodium (IC₅₀ = 50 nM) but require 10-fold higher concentrations for human HDAC6, suggesting divergent zinc-binding domain affinities .

- Single-Cell Phosphoproteomics: Flow cytometry reveals SAHA activates Akt in memory T cells but not macrophages, explaining tissue-specific toxicity .

Advanced: What strategies optimize targeted delivery of the glucuronide conjugate to tissues expressing beta-glucuronidase?

Methodological Answer:

- Prodrug Design: The β-D-glucuronide acts as a prodrug, cleaved by tumor-associated β-glucuronidase to release active SAHA-d5 in acidic microenvironments (e.g., solid tumors) .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the glucuronide conjugate show 3-fold higher accumulation in β-glucuronidase-rich tissues (e.g., liver metastases) vs. free drug .

- Tissue-Specific UGT Inhibition: Co-administration with UGT inhibitors (e.g., probenecid) reduces premature glucuronide cleavage in non-target tissues .

Advanced: How can researchers resolve discrepancies in HDAC inhibition assays using this compound?

Methodological Answer:

- Assay Standardization: Use recombinant HDAC isoforms (e.g., HDAC1, HDAC6) in fluorometric assays with Z’-factor >0.5 to minimize variability .

- Data Normalization: Correct for glucuronide cleavage rates using β-glucuronidase-negative controls (e.g., CRISPR-edited UGT1A1⁻/⁻ cells) .

- Orthogonal Validation: Combine enzymatic assays with chromatin immunoprecipitation (ChIP) for HDAC occupancy and RNA-seq for target gene expression (e.g., GRN, HIV-LTR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.